
2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a fluorobenzenesulfonyl group attached to it, which is a type of sulfonyl group containing a fluorine atom attached to a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, fluorobenzenesulfonyl compounds are generally prepared from corresponding benzenedisulfonyl fluorides . Isoquinoline derivatives can be synthesized through various methods, including the Pictet-Spengler reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The fluorobenzenesulfonyl group would contribute to the polarity of the molecule .Chemical Reactions Analysis
The compound, due to the presence of the fluorobenzenesulfonyl group, might undergo various substitution reactions . The exact reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fluorobenzenesulfonyl chloride, a related compound, is a low melting solid with a melting point of 27-30 °C .科学的研究の応用
1. Synthesis and Transformations
Research demonstrates the versatility of fluoro-substituted compounds in organic synthesis. For instance, Novikov et al. (2005) explored the synthesis and transformations of 2-fluoro-4,5-dihydropyrrole derivatives, highlighting the reactivity of fluoro-substituted compounds in creating a variety of derivatives with potential biological activities M. Novikov, A. Khlebnikov, M. Shevchenko, R. R. Kostikov, D. Vidović, (2005). Although not directly related to the exact compound , this research indicates the broader utility of fluorobenzenesulfonyl compounds in synthetic chemistry.
2. Potential Medicinal Applications
The synthesis of tetrahydroisoquinoline derivatives has been a subject of interest due to their biological significance. For example, Redda et al. (2010) reported on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, emphasizing the potential of tetrahydroisoquinoline derivatives in the development of new therapeutic agents K. Redda, Madhavi Gangapuram, Tiffany Ardley, (2010). This suggests that derivatives of tetrahydroisoquinoline, potentially including the one , could have applications in cancer research.
3. Fluorophore Development
The complexation of Zn2+ by specific fluorophores demonstrates the use of fluoro-substituted compounds in the development of sensitive and selective detection methods for metal ions. Coleman et al. (2010) described the synthesis and properties of a Zn2+ specific fluorophore, showing how such compounds can be used in analytical chemistry H. Coleman, B. May, S. Lincoln, (2010). This highlights another avenue of research where fluoro-substituted tetrahydroisoquinoline derivatives could be valuable.
4. Ligand Development for Catalysis
In catalysis, the development of ligands that can direct or enhance reactions is crucial. Bao et al. (2019) presented a ligand-free iron-catalyzed benzylic C(sp3)–H amination of methylarenes, utilizing N-fluorobenzenesulfonimide Feng Bao, Yu-Dong Cao, Wenbo Liu, J. Zhu, (2019). This research underscores the role of fluoro-substituted compounds in facilitating catalytic reactions, potentially including the activation or functionalization of molecules related to the one of interest.
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(2-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c17-13-7-3-4-8-15(13)23(21,22)18-10-12-6-2-1-5-11(12)9-14(18)16(19)20/h1-8,14H,9-10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEARBDFEOGETR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
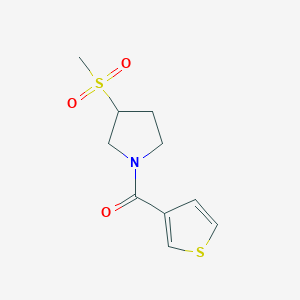
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)

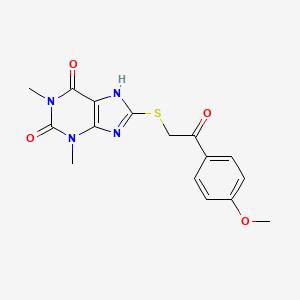
![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2383874.png)
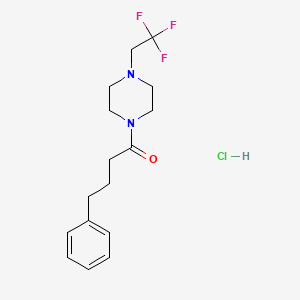
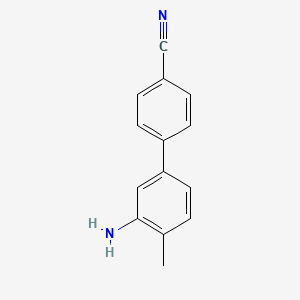
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate](/img/structure/B2383877.png)
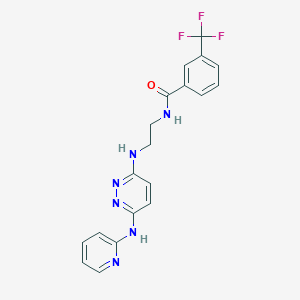
![N-(benzo[d]thiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2383879.png)
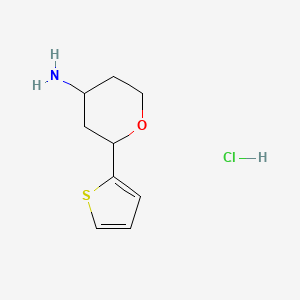
![(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2383882.png)